
2-(6-Chloro-4-methoxypyridin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloro-4-methoxypyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C8H7ClN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 4th position, and an acetonitrile group at the 3rd position of the pyridine ring
Métodos De Preparación
The synthesis of 2-(6-Chloro-4-methoxypyridin-3-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-methoxypyridine with acetonitrile in the presence of a base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to maximize yield and purity.
Análisis De Reacciones Químicas
2-(6-Chloro-4-methoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Aplicaciones Científicas De Investigación
2-(6-Chloro-4-methoxypyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that can be harnessed for the treatment of various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products. Its chemical properties make it suitable for various applications in the chemical industry.
Mecanismo De Acción
The mechanism of action of 2-(6-Chloro-4-methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Comparación Con Compuestos Similares
2-(6-Chloro-4-methoxypyridin-3-yl)acetonitrile can be compared with similar compounds such as:
2-Chloro-4-methoxypyridine-3-boronic acid: This compound has a similar pyridine core but with a boronic acid group instead of an acetonitrile group. It is used in coupling reactions and has different reactivity compared to this compound.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): This compound has a similar pyridine structure with additional functional groups, leading to different chemical and biological properties.
Pyrazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and exhibit different chemical reactivity and biological activities compared to pyridine derivatives.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
2-(6-chloro-4-methoxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-4-8(9)11-5-6(7)2-3-10/h4-5H,2H2,1H3 |
Clave InChI |
MRFPLVQDQKMLDN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


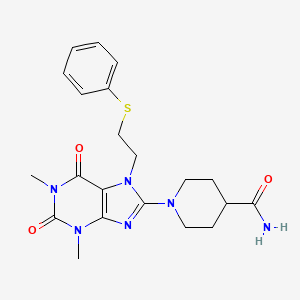
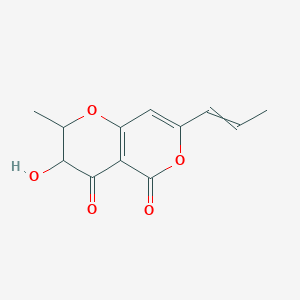
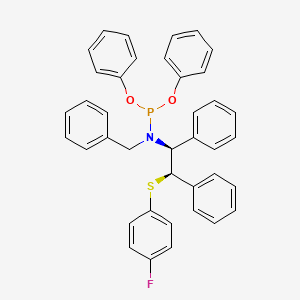
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087823.png)
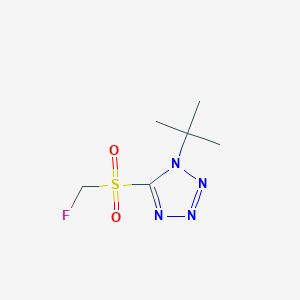
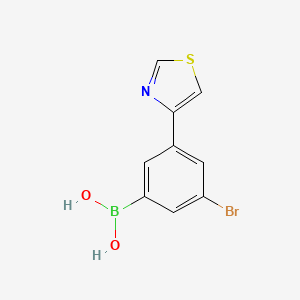

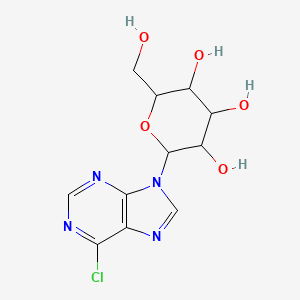
![(E)-N-[(1,5-naphthyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14087866.png)
![8-(3-chlorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087868.png)
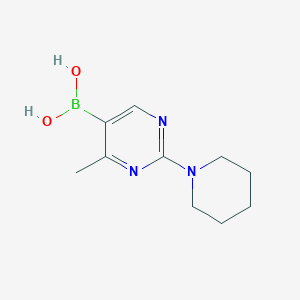
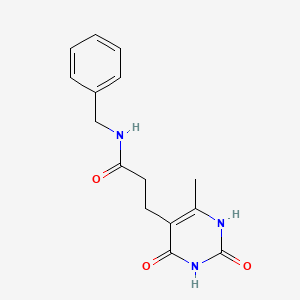
![N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B14087920.png)

